molecular formula C19H16N4O3S2 B2861488 (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide CAS No. 477187-25-0

(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Cat. No. B2861488
M. Wt: 412.48
InChI Key: WCPKBTKMVRFZHH-KAMYIIQDSA-N
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Description

“(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide” appears to be an organic compound containing a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms), a benzenesulfonamide group, and a cyano group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the thiazole ring, the introduction of the benzenesulfonamide group, and the addition of the cyano group. Each of these steps would require specific reagents and conditions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, benzenesulfonamide group, and cyano group would all contribute to the overall structure.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the functional groups present in this compound suggest that it could participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.


Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been recognized for their significant role in photodynamic therapy (PDT) as photosensitizers. One study elaborates on the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for their effectiveness in PDT, primarily used for treating cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield make these compounds potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research has also explored the anticancer potential of benzenesulfonamide derivatives. A study on aminothiazole-paeonol derivatives indicated that these compounds show high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. Among these, specific derivatives exhibited potent inhibitory activity, surpassing the effectiveness of 5-fluorouracil in some cases. This suggests their potential as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Antimicrobial Agents

Another domain where benzenesulfonamide derivatives show promising applications is in the development of antimicrobial agents. A study described the synthesis and biological evaluation of sulfonamide derivatives hybridized with various substituted hetero-bicyclic ring systems, showing dual antibacterial and antifungal potency. This highlights their potential as base structures for new, more potent, and safer antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Without specific information, it’s difficult to provide a detailed analysis of the future directions for this compound.


I hope this general information is helpful. If you have more specific information about this compound, I may be able to provide a more detailed analysis.


properties

IUPAC Name

4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-26-16-4-2-3-13(9-16)18-12-27-19(23-18)14(10-20)11-22-15-5-7-17(8-6-15)28(21,24)25/h2-9,11-12,22H,1H3,(H2,21,24,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPKBTKMVRFZHH-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

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